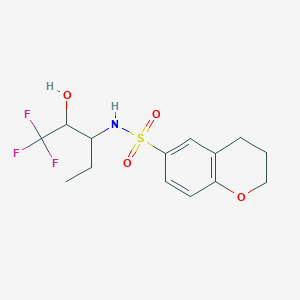
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a sulfonamide group attached to a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide or a peracid.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly those used in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide
- 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to the combination of its trifluoromethyl group, hydroxyl group, and sulfonamide group attached to a chromene ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased metabolic stability and enhanced binding affinity in medicinal chemistry.
Properties
IUPAC Name |
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S/c1-2-11(13(19)14(15,16)17)18-23(20,21)10-5-6-12-9(8-10)4-3-7-22-12/h5-6,8,11,13,18-19H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXMAKVBWTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7058351.png)
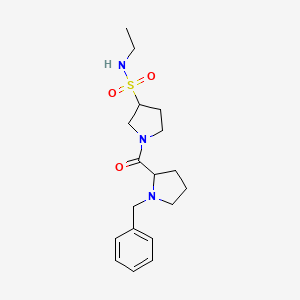
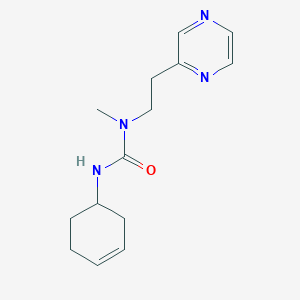
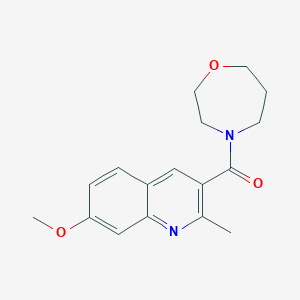
![4-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]-4-oxobutanamide](/img/structure/B7058390.png)
![2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide](/img/structure/B7058394.png)
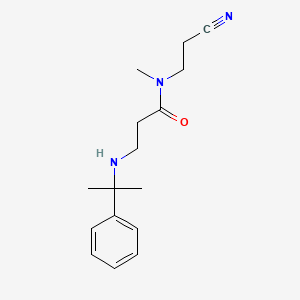
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)
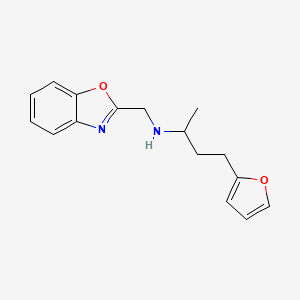
![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7058431.png)
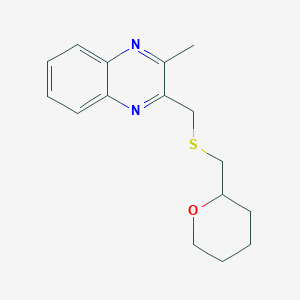
![1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide](/img/structure/B7058445.png)
![6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7058451.png)
![6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7058452.png)
